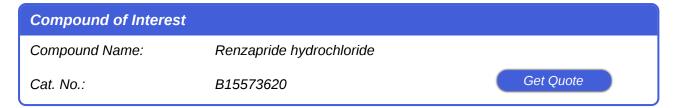


Renzapride Hydrochloride: A Comparative Selectivity Profile Against Serotonin Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of **renzapride hydrochloride** against other serotonin (5-HT) receptors. The data presented is compiled from various preclinical studies to offer an objective overview of its binding affinities and functional activities, alongside those of other notable serotonin receptor modulators. Detailed experimental methodologies for the key assays are also provided to support data interpretation and future research.

Summary of Renzapride's Serotonergic Profile

Renzapride is a substituted benzamide with a dual mechanism of action, acting as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3] This profile makes it a prokinetic agent with potential applications in gastrointestinal motility disorders.[2] Its selectivity is a key aspect of its pharmacological character, distinguishing it from other serotonergic agents.

Comparative Binding Affinity of Renzapride and Other 5-HT Modulators

The following table summarizes the binding affinities (Ki, nM) of renzapride and selected comparator compounds for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.



Comp ound	5- HT1A	5- HT2A	5- HT2B	5- HT2C	5-HT3	5-HT4	5- HT5A	5-HT6	5-HT7
Renza pride	>10,00 0	~1,000	667	~1,000	17	115- 477	No Data	No Data	No Data
Tegas erod	>1,000	316	40	1,000	>10,00 0	40	>10,00 0	>10,00 0	1,000
Prucal	>10,00	>10,00	>10,00	>10,00	>10,00	1.0	>10,00	>10,00	>10,00
opride	0	0	0	0	0		0	0	0
Ondan	>10,00	>10,00	>10,00	>10,00	0.4	>10,00	>10,00	>10,00	>10,00
setron	0	0	0	0		0	0	0	0
Granis	>10,00	>10,00	>10,00	>10,00	0.1	>10,00	>10,00	>10,00	>10,00
etron	0	0	0	0		0	0	0	0

Data compiled from multiple sources.[1][4][5][6] Values should be considered approximate as experimental conditions can vary.

Functional Activity Profile

This table outlines the functional activity and potency (EC50 for agonists, pA2 for antagonists) of renzapride at its primary targets.

Compound	Receptor	Functional Activity	Potency
Renzapride	5-HT4	Full Agonist	EC50: 11 μM (rat oesophagus)
Renzapride	5-HT3	Antagonist	pA2: ~8 (functional studies)

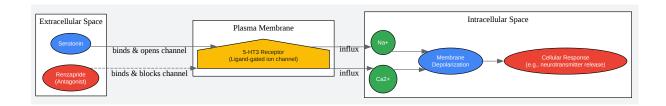
EC50 and pA2 values can vary depending on the tissue and assay conditions.[1]

Signaling Pathways

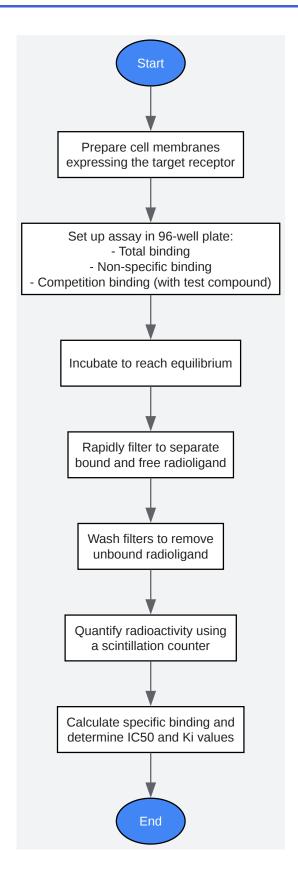
The following diagrams illustrate the signaling pathways for the 5-HT4 and 5-HT3 receptors.











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